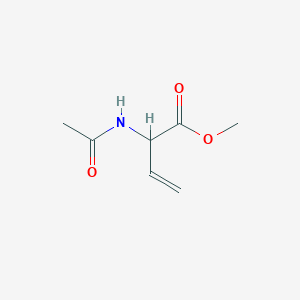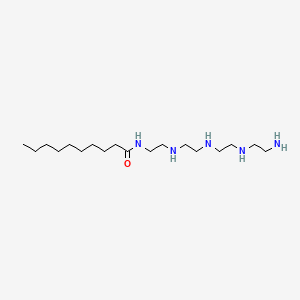![molecular formula C15H24OSi B14456265 Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- CAS No. 73795-12-7](/img/structure/B14456265.png)
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- is a chemical compound with the molecular formula C14H22OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol or phenol derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and phenols.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- involves its ability to form stable bonds with organic and inorganic substrates. The silicon-oxygen bond in the compound is particularly strong, making it resistant to hydrolysis and oxidation. This stability is crucial for its applications in various fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the phenyl and propenyl groups enhances its reactivity and makes it suitable for specialized applications .
Propriétés
Numéro CAS |
73795-12-7 |
|---|---|
Formule moléculaire |
C15H24OSi |
Poids moléculaire |
248.43 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-phenylprop-2-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-7-14(13-11-9-8-10-12-13)16-17(5,6)15(2,3)4/h7-12,14H,1H2,2-6H3 |
Clé InChI |
RFXKDQLXVIXGHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


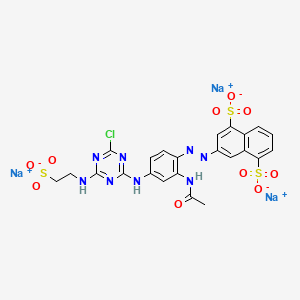

![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)

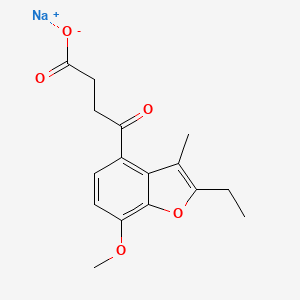


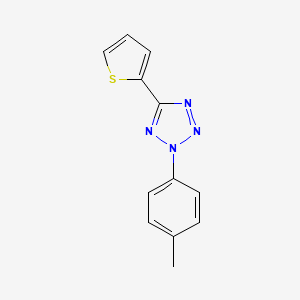

![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
